(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol
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Overview
Description
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chiral center, a chloro group, a fluoro-substituted aromatic ring, and a morpholine moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and epichlorohydrin.
Reduction and Protection: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine, followed by protection of the amine group if necessary.
Epoxide Opening: Epichlorohydrin undergoes a ring-opening reaction with the protected amine to form the intermediate.
Morpholine Introduction: The intermediate is then reacted with morpholine to introduce the morpholine moiety.
Deprotection and Purification: Finally, any protecting groups are removed, and the product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and developing enantioselective synthesis methods.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a useful tool for biochemical assays.
Medicine
Medically, this compound has potential applications in drug development. Its ability to modulate biological pathways can be harnessed to design new therapeutic agents for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism by which (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol: The racemic mixture containing both enantiomers.
1-Chloro-3-((3-fluoro-4-aminophenyl)amino)propan-2-ol: A similar compound lacking the morpholine moiety.
Uniqueness
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is unique due to its specific chiral configuration and the presence of both fluoro and morpholine groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGHQKBSPVNNDS-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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